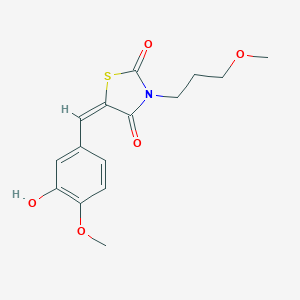

5-(3-Hydroxy-4-methoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Hydroxy-4-methoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, commonly known as Thioflavin T, is a fluorescent compound that is widely used in scientific research for its unique properties. Thioflavin T is a member of the thiazole family and is a derivative of thioflavin S. It is a highly sensitive and selective probe that binds to amyloid fibrils and has been used to study the formation of amyloid aggregates in various diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases.

Mechanism of Action

Thioflavin T binds to amyloid fibrils through hydrophobic interactions with the aromatic residues in the fibril structure. The binding of Thioflavin T to amyloid fibrils results in a significant increase in fluorescence intensity, allowing for the detection and quantification of amyloid fibrils.

Biochemical and Physiological Effects:

Thioflavin T has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely as a research tool.

Advantages and Limitations for Lab Experiments

One of the main advantages of Thioflavin T is its high sensitivity and selectivity for amyloid fibrils. It is a highly specific probe that can be used to detect and quantify amyloid fibrils in a variety of samples, including brain tissue, cell cultures, and biological fluids. Thioflavin T is also relatively easy to use and can be incorporated into a variety of experimental protocols.

One of the limitations of Thioflavin T is its potential for non-specific binding to other proteins and molecules. This can result in false positives and can complicate the interpretation of results. Additionally, Thioflavin T is not suitable for use in living organisms, as it is not able to cross the blood-brain barrier and may have toxic effects if administered systemically.

Future Directions

There are several future directions for the use of Thioflavin T in scientific research. One area of interest is the development of new probes that are more specific and sensitive for amyloid fibrils. Another area of interest is the use of Thioflavin T in the development of new therapies for amyloid-related diseases. Thioflavin T has been used to identify compounds that can inhibit the formation of amyloid fibrils, and these compounds may have potential as therapeutics. Finally, Thioflavin T may have applications in the development of diagnostic tools for amyloid-related diseases, as it can be used to detect and quantify amyloid fibrils in biological fluids.

Synthesis Methods

Thioflavin T can be synthesized by the condensation of 4-methoxybenzaldehyde with 3-methoxypropylamine followed by the addition of thioflavin S. The reaction yields a yellowish-green powder that is highly fluorescent.

Scientific Research Applications

Thioflavin T is a valuable tool in scientific research for its ability to detect and quantify amyloid fibrils. It has been used extensively to study the formation and aggregation of amyloid fibrils in various diseases. Thioflavin T is particularly useful in the study of Alzheimer's disease, where it has been used to detect amyloid plaques in brain tissue and to monitor the progression of the disease. Thioflavin T has also been used to study the formation of amyloid fibrils in other diseases, including Parkinson's disease, Huntington's disease, and prion diseases.

properties

Product Name |

5-(3-Hydroxy-4-methoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |

|---|---|

Molecular Formula |

C15H17NO5S |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C15H17NO5S/c1-20-7-3-6-16-14(18)13(22-15(16)19)9-10-4-5-12(21-2)11(17)8-10/h4-5,8-9,17H,3,6-7H2,1-2H3/b13-9+ |

InChI Key |

HHEQARJBUANNFD-UKTHLTGXSA-N |

Isomeric SMILES |

COCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/SC1=O |

SMILES |

COCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=O |

Canonical SMILES |

COCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)

![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)

![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)

![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)

![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)

![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)

![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)

![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)

![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)